

How to avoid aluminum etching during silicon anisotropic etching with TMAH.

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Compound of Interest

Compound Name: Tetramethylammonium

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Technical Support Center: Silicon Anisotropic Etching with TMAH

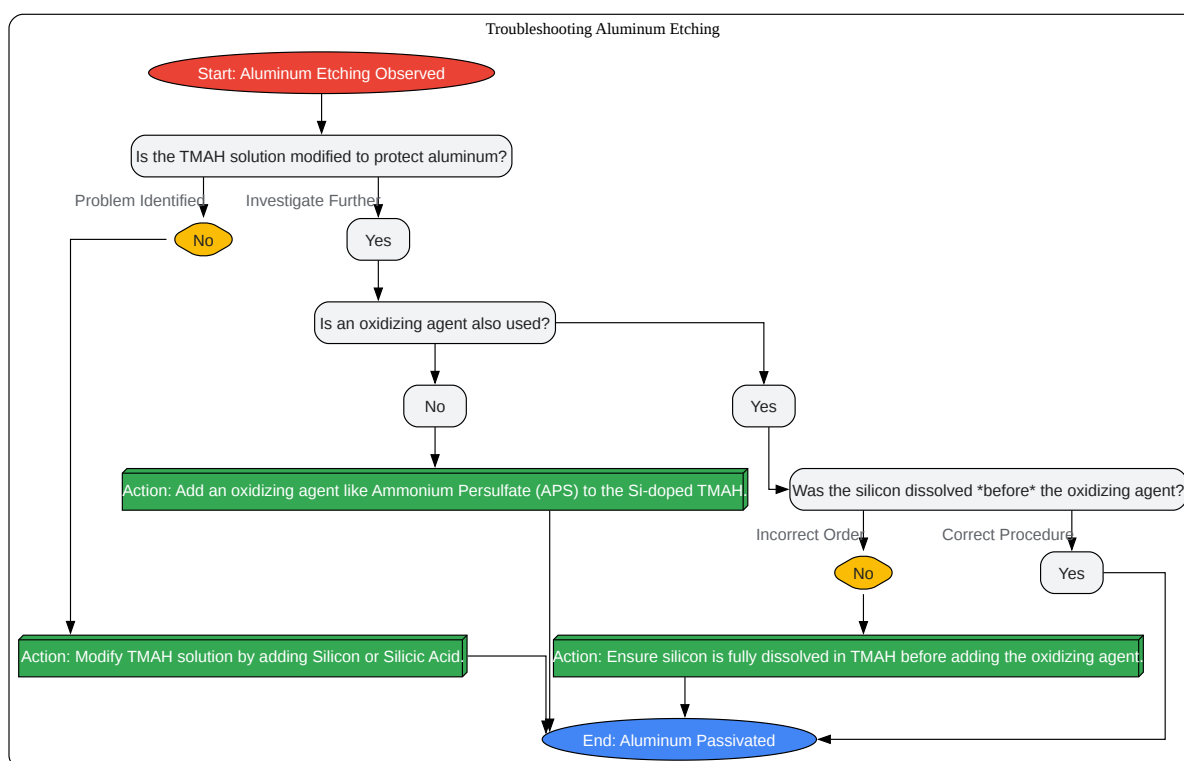
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during silicon anisotropic etching with **Tetramethylammonium** hydroxide (TMAH), specifically focusing on the prevention of aluminum etching.

Troubleshooting Guides

Issue: Aluminum pads or interconnects are being etched during silicon etching.

Root Cause Analysis: Standard TMAH solutions are highly corrosive to aluminum. To prevent this, the etchant chemistry must be modified to passivate the aluminum surface.

Solution Workflow:



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Caption: Troubleshooting workflow for aluminum etching in TMAH.

Corrective Actions:

- **Modify the TMAH Solution with Silicon or Silicic Acid:** The primary method to prevent aluminum etching is to add silicon or silicic acid to the TMAH solution.[\[1\]](#) This process is often referred to as "doping" the TMAH. The dissolved silicon forms a passivation layer on the aluminum surface.[\[2\]](#)[\[3\]](#)[\[4\]](#)
- **Incorporate an Oxidizing Agent:** The addition of an oxidizing agent, such as ammonium persulfate ((NH₄)₂S₂O₈), to the silicon-doped TMAH solution can further reduce the aluminum etch rate to virtually zero.[\[2\]](#)[\[5\]](#) This combination also tends to improve the smoothness of the etched silicon surface.[\[2\]](#)
- **Ensure Correct Order of Additive Dissolution:** It is crucial to dissolve the silicon in the TMAH solution before adding the oxidizing agent.[\[3\]](#)[\[4\]](#)[\[6\]](#) Reversing this order can lead to the formation of micropylramids on the silicon surface and may not effectively passivate the aluminum.[\[3\]](#)

Frequently Asked Questions (FAQs)

Q1: What are the recommended concentrations for passivating aluminum in TMAH?

A1: The optimal concentrations depend on the TMAH concentration and desired process temperature. Here are some experimentally verified compositions that achieve near-zero aluminum etching:

TMAH Conc. (wt%)	Dissolved Si (wt%)	Silicic Acid (g/L)	Ammonium Persulfate (APS) (wt%)	Temperature (°C)	Al Etch Rate	Si {100} Etch Rate (μm/min)	Reference
25	-	250	-	70-90	< 10 nm/h	-	[1]
5	≥ 1.4	-	0.4 - 0.7	85	Zero	0.9 - 1.0	[2] [5]
10	≥ 3.2	-	1.2 - 2.0	85	Zero	0.85 - 0.9	[2] [3]
5	-	38	7 g/L	80	~50 Å/h	~1.17	[7]

Q2: How does adding silicon to TMAH prevent aluminum etching?

A2: Dissolving silicon in the TMAH solution is believed to form a protective alumino-silicate layer on the surface of the aluminum.[8] This passivation layer is resistant to the TMAH etchant, thus preventing the underlying aluminum from being attacked.[2][5] The addition of an oxidizing agent further enhances the formation and stability of this protective oxide layer.[3][4]

Q3: Besides aluminum, what other materials can be used as a mask in TMAH?

A3: While the focus is on protecting aluminum, it's important to use a primary masking layer that is highly resistant to TMAH. The most common and effective masking materials are:

- Silicon Nitride (LPCVD): Exhibits almost no etching in TMAH and is an excellent mask.[1][8]
- Silicon Dioxide (Thermal): Has a very low etch rate, making it a suitable mask for many applications.[1][9] The etch rate of thermal oxide is significantly lower than that of silicon, providing high selectivity.[9]
- PECVD Dielectric Layers: While having a higher etch rate than thermal oxide or LPCVD nitride, they can be sufficient for many micromachining processes.[1]
- Cr-Au: Can be used as a mask in TMAH, but adhesion can be a problem over long etch times.[10]

Q4: Will adding silicon and other chemicals to TMAH affect the silicon etch rate or surface quality?

A4: Yes, these additives can influence the etching characteristics.

- Silicon Etch Rate: Adding ammonium persulfate (APS) to a silicon-doped TMAH solution can increase the silicon etch rate.[5]
- Surface Roughness: The addition of APS has been shown to significantly improve the smoothness of the etched silicon surface, reducing the formation of hillocks.[2][5] However, the order of dissolving the additives is critical; dissolving APS before silicon can lead to the formation of micropylamids.[3] Pure TMAH solutions at lower concentrations (<15 wt%) tend to produce rougher surfaces with pyramidal hillocks.[9]

Experimental Protocols

Protocol 1: Preparation of Aluminum-Safe TMAH Solution (Si and APS Method)

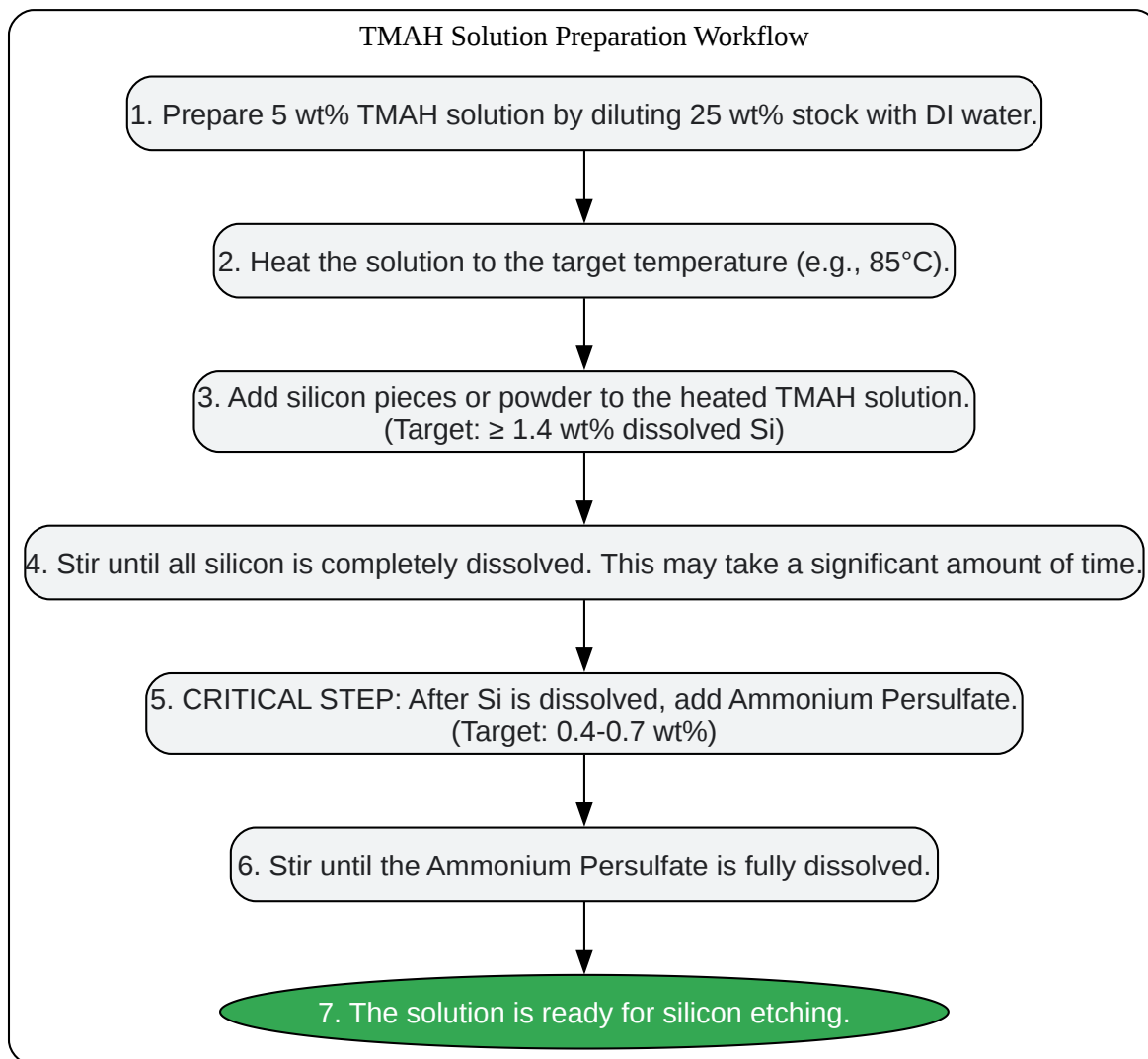
This protocol is based on the findings for a 5 wt% TMAH solution.

Objective: To prepare a TMAH etching solution that does not attack aluminum, achieves a high silicon etch rate, and results in a smooth etched surface.

Materials:

- Deionized (DI) water
- 25 wt% TMAH solution
- Silicon wafers or silicon powder
- Ammonium persulfate ($(\text{NH}_4)_2\text{S}_2\text{O}_8$)
- Heated stirring plate
- Beaker and necessary labware

Procedure:



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Caption: Workflow for preparing aluminum-safe TMAH etchant.

- Dilution: Prepare a 5 wt% TMAH solution by diluting a commercially available 25 wt% TMAH solution with DI water.

- Heating: Heat the solution to the desired etching temperature, typically 85°C, using a heated stirring plate.[2]
- Silicon Dissolution: Add silicon pieces or powder to the heated TMAH solution. The target is to dissolve at least 1.4% of silicon by weight.[2]
- Stirring: Allow the silicon to completely dissolve. This step can be time-consuming.
- Oxidant Addition: Once the silicon is fully dissolved, add ammonium persulfate to the solution. The target concentration is between 0.4 wt% and 0.7 wt%.[2]
- Final Mixing: Stir the solution until the ammonium persulfate is completely dissolved.
- Etching: The solution is now ready for the silicon anisotropic etching process. Immerse the samples with exposed aluminum features in this solution for the required etching duration.

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